N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide
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Overview
Description
N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide is a complex organic compound that features a benzamide core with a phenyl group and a piperidine-1-sulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 3-aminobenzamide with phenyl isocyanate to form N-phenyl-3-aminobenzamide. This intermediate is then reacted with piperidine-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The phenyl and piperidine groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-3-aminobenzamide: Lacks the piperidine-1-sulfonyl group, resulting in different chemical properties and reactivity.
N-Phenyl-3-(methylsulfonyl)amino]benzamide: Contains a methylsulfonyl group instead of piperidine-1-sulfonyl, leading to variations in biological activity.
Uniqueness
N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide is unique due to the presence of the piperidine-1-sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
90233-68-4 |
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Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-phenyl-3-(piperidin-1-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C18H21N3O3S/c22-18(19-16-9-3-1-4-10-16)15-8-7-11-17(14-15)20-25(23,24)21-12-5-2-6-13-21/h1,3-4,7-11,14,20H,2,5-6,12-13H2,(H,19,22) |
InChI Key |
GKHYAAKMYYLPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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